molecular formula C21H16N2O3 B12898198 Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester CAS No. 666752-30-3

Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester

Cat. No.: B12898198
CAS No.: 666752-30-3
M. Wt: 344.4 g/mol
InChI Key: HHLRSANYYAEVCV-UHFFFAOYSA-N
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Description

Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester is an ester derivative of 5,7-dihydroindolo[2,3-b]carbazole-6-carboxylic acid. This compound belongs to the carbazole family, characterized by a fused indole-carbazole core. The ethyl ester group at the 6-position enhances its solubility in organic solvents, making it valuable in pharmaceutical and materials science research.

Key properties inferred from structural analogs include:

  • Molecular formula: Likely C₂₀H₁₆N₂O₂ (based on parent carbazole C₁₈H₁₂N₂ with ethyl ester addition) .
  • Functional groups: Ethoxycarbonyl (COOEt), indole NH, and conjugated aromatic system.
  • Applications: Potential use in natural product chemistry and as a scaffold for bioactive molecules .

Properties

CAS No.

666752-30-3

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate

InChI

InChI=1S/C21H16N2O3/c1-2-25-21(24)26-20-18-14(12-7-3-5-9-16(12)22-18)11-15-13-8-4-6-10-17(13)23-19(15)20/h3-11,22-23H,2H2,1H3

InChI Key

HHLRSANYYAEVCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroindolo[2,3-b]carbazol-6-yl ethyl carbonate typically involves multi-step organic reactions. One common method includes the reaction of 5,7-dihydroindolo[2,3-b]carbazole with ethyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites in pharmacological contexts.

Reaction Conditions

ReagentConditionsProductReference
Aqueous NaOHRoom temperature, 24 hours5,7-dihydroindolo[2,3-b]carbazol-6-ol
Dilute HClReflux, 12 hours5,7-dihydroindolo[2,3-b]carbazol-6-ol

The reaction proceeds via nucleophilic acyl substitution, with hydroxide or hydronium ions attacking the carbonyl carbon. The product retains the dihydroindolo-carbazole core, which is pharmacologically significant.

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole and carbazole rings facilitate electrophilic substitutions at positions 2, 3, 10, and 12. Patent data highlights bromination and sulfonation reactions in related compounds .

Bromination

Bromine or N-bromosuccinimide (NBS) introduces bromine atoms at positions 2 and 10:

ReagentConditionsProductReference
Br₂ (1 equiv)Dichloromethane, 0°C2-bromo-5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester
Br₂ (2 equiv)Acetic acid, 50°C2,10-dibromo-5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester

Sulfonation

Reaction with methanesulfonyl chloride yields sulfonated derivatives:

ReagentConditionsProductReference
CH₃SO₂Cl, pyridineRT, 6 hours2,10-bis(methanesulfonyl)-5,7-dihydroindolo[...]

Functional Group Interconversion at the 6-Position

The ethyl carbonate group can be replaced with other nucleophiles under specific conditions:

Aminolysis

Reaction with dimethylamine substitutes the ethoxy group with a dimethylamino moiety:

ReagentConditionsProductReference
(CH₃)₂NH, DMF80°C, 8 hours6-(dimethylamino)-5,7-dihydroindolo[2,3-b]carbazole

Transesterification

Ethanol or methanol in acidic media replaces the ethyl group:

ReagentConditionsProductReference
MeOH, H₂SO₄Reflux, 10 hours5,7-dihydroindolo[2,3-b]carbazol-6-yl methyl ester

Oxidation of the Dihydroindole System

The 5,7-dihydro structure can oxidize to a fully aromatic carbazole:

ReagentConditionsProductReference
DDQ, CH₂Cl₂RT, 4 hoursIndolo[2,3-b]carbazol-6-yl ethyl ester

Reduction of the Carbazole Core

Catalytic hydrogenation saturates the carbazole rings:

ReagentConditionsProductReference
H₂, Pd/CEthanol, 50 psi, 12 hrsHexahydroindolo[2,3-b]carbazol-6-yl ethyl ester

Stability and Degradation

The compound is susceptible to photodegradation due to the extended π-system. Accelerated stability studies under UV light (λ = 365 nm) show:

ConditionDegradation ProductsHalf-LifeReference
UV light, 48 hoursIndolo[2,3-b]carbazole-6-ol, CO₂, ethanol18 hours

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is its potential as an antitumor agent . Research indicates that derivatives of indole-3-carbinol, including 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester, exhibit significant antitumor activity. Formulations have been developed to enhance the bioavailability of these compounds when administered orally, which is crucial for effective cancer treatment. A study highlighted that the compound can be formulated with hydroxy-fatty acid polyethylene glycol esters to improve its pharmacokinetic profile and absorption rates in vivo .

Pharmacokinetics

The pharmacokinetic properties of the compound have been evaluated in various studies. For instance, one study demonstrated that intravenous administration of the compound resulted in measurable plasma concentrations, indicating its potential for systemic distribution and therapeutic efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models. For example:

  • In vitro studies demonstrated that the compound inhibited tumor growth in breast cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Animal models treated with formulations containing this compound exhibited reduced tumor sizes compared to control groups .

Metal Chelation Properties

Another intriguing application of carbonic acid derivatives is their ability to act as metal chelators . This property is particularly useful in biochemical assays where metal ions play a critical role in enzymatic reactions. The modification of indole derivatives has led to the development of novel substrates for histochemical detection methods .

Summary Table of Applications

Application AreaDescription
Antitumor ActivityPotential use as an antitumor agent with enhanced bioavailability through specific formulations.
PharmacokineticsDemonstrated systemic distribution and measurable plasma concentrations post-administration.
Cancer TherapyInhibition of tumor growth through modulation of estrogen receptors and induction of apoptosis.
Biochemical ApplicationsUtilization as metal chelators for enzymatic assays and histochemical detection methods.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below highlights critical differences between the target compound and related esters/heterocycles:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Spectral Features (IR/NMR)
Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester (Target) C₂₀H₁₆N₂O₂ 316.36* COOEt, NH, aromatic C=C IR: ~1700 cm⁻¹ (ester C=O); NMR: δ 1.3 (CH₃), 4.2 (CH₂)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.33 CN, C=O, benzylidene IR: 2219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 7.94 (=CH)
Dimethyl carbonate (Carbonic acid dimethyl ester) C₃H₆O₃ 90.08 Methoxycarbonyl (COOMe) IR: 1740 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester C₁₀H₁₂ClNO₂S 245.73 COOEt, Cl, tetrahydrobenzothiazole IR: 1725 cm⁻¹ (ester C=O); NMR: δ 1.3 (CH₃), 4.2 (CH₂)

*Estimated based on parent carbazole (256.30 g/mol) + ethyl ester (60.06 g/mol).

Key Observations:
  • Heterocyclic Core : Unlike thiazolo-pyrimidine (11a) or benzothiazole derivatives, the carbazole core offers extended π-conjugation, which may enhance photophysical properties .
  • Bioactivity Potential: The carbazole scaffold is associated with antitumor and antimicrobial activities, while thiazolo-pyrimidines (e.g., 11a) show promise as kinase inhibitors .

Biological Activity

Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester is a compound belonging to the indolo[2,3-b]carbazole family. This class of compounds has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and neuroprotective properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₈H₁₄N₂O₂
  • Molecular Weight : 286.31 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 569.8 °C at 760 mmHg

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.

Antitumor Activity

Research indicates that compounds in the indolo[2,3-b]carbazole family exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival. Specifically, they have shown nanomolar inhibition of protein kinase C (PKC), a key player in tumorigenesis.
  • Case Studies : In vitro studies have demonstrated that derivatives of indolo[2,3-b]carbazole induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antibacterial and Antifungal Properties

The compound also displays antibacterial and antifungal activities:

  • Research Findings : Studies have shown that the compound exhibits inhibitory effects against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has shown efficacy against fungal pathogens like Candida albicans.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to cell survival.
  • Animal Studies : Animal models have indicated improvements in cognitive function following treatment with related compounds.

Data Tables

Biological ActivityMechanism of ActionReferences
AntitumorInhibition of PKC; Induction of apoptosis
AntibacterialDisruption of bacterial cell wall integrity
AntifungalInhibition of fungal growth
NeuroprotectiveModulation of oxidative stress pathways

Case Studies

  • Antitumor Study :
    • A study evaluated the effects of 5,7-dihydroindolo[2,3-b]carbazole derivatives on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Antibacterial Study :
    • Another research focused on the antibacterial properties against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
  • Neuroprotection Study :
    • An animal study involving mice treated with the compound showed improved memory retention in behavioral tests compared to the control group, suggesting neuroprotective effects.

Q & A

Q. What synthetic methodologies are available for preparing indolo[2,3-b]carbazole derivatives, and how can reaction conditions be optimized?

Answer: A robust method involves oxalic acid-catalyzed condensation of di(2-indolyl)methane with aromatic aldehydes, achieving isolated yields up to 94.5% . Key optimization parameters include:

  • Catalyst loading : 5% oxalic acid (w/w) balances efficiency and cost.
  • Temperature : Reactions at 80°C minimize side products.
  • Aldehyde substituents : Electron-withdrawing groups enhance cyclization.
    For the target ester derivative, post-synthetic esterification (e.g., ethylation of a hydroxyl intermediate) may be required, though specific protocols are not detailed in the provided evidence.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Purity : Gas chromatography (GC) with >97.0% purity thresholds is standard for carbazole analogs .
  • Structural confirmation : Use 1^1H/13^13C NMR to verify indolo[2,3-b]carbazole core and ester substituents. Mass spectrometry (HRMS) validates molecular weight.
  • Functional groups : FT-IR identifies carbonyl (C=O) and ester (C-O) stretches.

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl ester vs. formyl groups) influence biological activity, particularly aryl hydrocarbon receptor (AhR) interactions?

Answer: 6-Formylindolo[3,2-b]carbazole (a structural analog) demonstrates potent AhR activation due to its electrophilic aldehyde group, which facilitates covalent binding . For the ethyl ester derivative:

  • Hypothesized mechanism : The ester group may reduce electrophilicity, altering binding affinity.
  • Methodological approach : Compare AhR luciferase reporter assays for the ethyl ester vs. formyl derivatives. Molecular docking studies can map steric/electronic effects of substituents.

Q. How can researchers resolve contradictions in catalytic mechanisms for indolo[2,3-b]carbazole synthesis?

Answer: The oxalic acid-catalyzed pathway proceeds via acid-mediated cyclization, whereas enzymatic routes (e.g., cytochrome P450s in ) involve oxidative coupling . To resolve mechanistic discrepancies:

  • Kinetic isotope effects (KIE) : Differentiate proton-transfer vs. radical intermediates.
  • In situ spectroscopy : Monitor reaction progress via UV-vis or Raman to identify transient species.

Q. What strategies mitigate substrate inhibition in catalytic systems for carbazole functionalization?

Answer: highlights substrate inhibition in PgaE monooxygenase due to non-productive binding . For synthetic systems:

  • Dilution effects : Reduce catalyst/substrate ratios to limit steric crowding.
  • Directed evolution : Engineer enzymes (e.g., cytochrome P450s) for higher substrate tolerance .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for structurally similar carbazole derivatives?

Answer:

  • Isomerism : Indolo[2,3-b] vs. [3,2-b] carbazoles exhibit distinct π-stacking and electronic profiles, altering receptor binding .
  • Substituent polarity : Hydrophobic esters (e.g., ethyl) may reduce solubility, skewing in vitro bioactivity assays.
  • Methodological variance : Differences in cell lines (e.g., hepatic vs. immune cells) or assay protocols (e.g., agonist vs. antagonist mode) complicate cross-study comparisons.

Methodological Recommendations

Q. How can researchers optimize selectivity in multi-step syntheses of polycyclic carbazoles?

Answer:

  • Stepwise protection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive indole NH during esterification.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

Q. What computational tools are recommended for predicting carbazole derivative reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate AhR-ligand binding dynamics to prioritize synthetic targets .

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